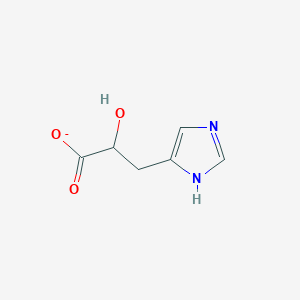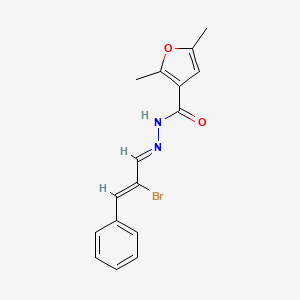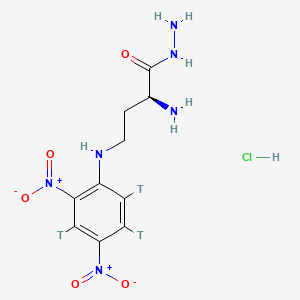
2-Benzylidene-1-tetralone
Übersicht
Beschreibung
2-Benzylidene-1-tetralone is a chemical compound with the molecular formula C17H14O . It has been considered as a lead compound to design a new class of dual-acting adenosine A1/A2A receptor antagonists .
Synthesis Analysis
The synthesis of 2-Benzylidene-1-tetralone derivatives has been studied for their potential in treating neurodegenerative disorders such as Parkinson’s disease . The study shows that certain cyclic chalcones are human MAO-B inhibitors .Chemical Reactions Analysis
The specific chemical reactions involving 2-Benzylidene-1-tetralone are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzylidene-1-tetralone are not detailed in the search results .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
2-Benzylidene-1-tetralone derivatives have shown promise in cancer therapy, particularly in the treatment of cervical cancer. These compounds have been developed as intramolecular charge transfer (ICT) based fluorescent probes for drug release monitoring and therapy . They exhibit strong anticancer activity against cervical cancer cells by inhibiting cell proliferation, inducing apoptosis, and activating pro-apoptotic proteins .
Drug Release Monitoring
The ICT-based fluorescent properties of 2-Benzylidene-1-tetralone make it a valuable tool for monitoring drug release. This is especially useful in real-time tracking of drug delivery and assessing therapeutic efficacy, which can lead to improved treatment outcomes .
Synthesis of Heterocyclic Compounds
2-Benzylidene-1-tetralone serves as a starting material for the synthesis of various synthetic heterocyclic compounds. Its strong reactivity and structural suitability make it an essential building block in organic synthesis .
Development of Therapeutic Agents
Derivatives of 2-Benzylidene-1-tetralone have been used in the development of therapeutic agents such as antibiotics, antidepressants, and acetylcholinesterase inhibitors, which are effective in treating conditions like Alzheimer’s disease .
Wirkmechanismus
Target of Action
2-Benzylidene-1-tetralone primarily targets Monoamine Oxidase B (MAO-B) , an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine . By inhibiting MAO-B, this compound helps increase the levels of these neurotransmitters, which can be beneficial in treating neurological disorders like Parkinson’s disease.
Mode of Action
The compound interacts with MAO-B by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. The elevated dopamine levels can help alleviate symptoms of neurological disorders by improving motor control and reducing tremors.
Biochemical Pathways
By inhibiting MAO-B, 2-Benzylidene-1-tetralone affects the dopaminergic pathway . This pathway is crucial for regulating mood, movement, and cognition. The inhibition of MAO-B leads to increased dopamine availability, which enhances dopaminergic signaling. This can result in improved motor function and mood stabilization .
Result of Action
At the molecular level, the inhibition of MAO-B by 2-Benzylidene-1-tetralone leads to increased dopamine levels. This results in enhanced dopaminergic signaling, which can improve motor control and reduce symptoms of neurological disorders. At the cellular level, this can lead to reduced neuronal apoptosis and improved neuronal survival .
Action Environment
The efficacy and stability of 2-Benzylidene-1-tetralone can be influenced by various environmental factors:
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for MAO-B Inhibition
Safety and Hazards
Zukünftige Richtungen
2-Benzylidene-1-tetralone derivatives have shown potential in various fields. They have been identified as highly potent and reversible Firefly luciferase inhibitors, suggesting potential applications in biological, biomedical, and clinical investigations . They have also shown potential in treating neurodegenerative disorders such as Parkinson’s disease , and in drug release monitoring and cervical cancer therapy .
Eigenschaften
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3,4-triol](/img/structure/B1234300.png)
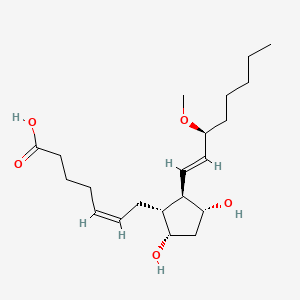

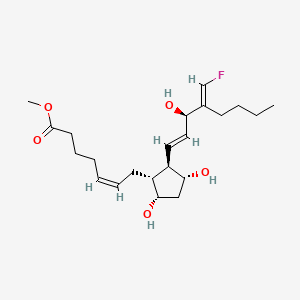

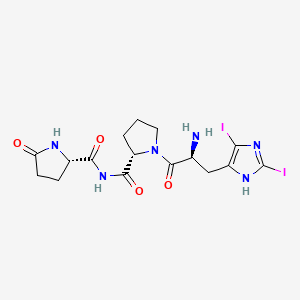
![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)
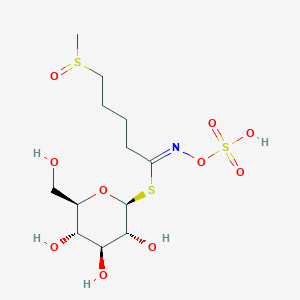

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)
![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)
